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Ladostigil is engineered to simultaneously modulate several key targets relevant to neurodegeneration. The

table below summarizes its primary pharmacological activities.

Pharmacological Mechanism of .
. Target Enzymes . Functional Outcome

Activity Action

Cholinesterase Acetylcholinesterase Reversible inhibition ~ Symptomatic

Inhibition [1] [2] (AChE) & improvement via
Butyrylcholinesterase enhanced cholinergic
(BuChE) transmission

Monoamine MAO-A & MAO-B Brain-selective, Antidepressant effect

Oxidase Inhibition irreversible (MAO-A); reduced

[1] [3] inhibition oxidative stress from

H20:2 generation (MAO-B)
Neuroprotection [1]  Multiple intracellular Activation of PKC Protection against
[4] [3] pathways and MAPK apoptosis, oxidative
pathways; stress, and neurotoxins

regulation of Bcl-2
family

Neuroprotective Mechanisms & Signaling Pathways
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Beyond enzyme inhibition, ladostigil demonstrates disease-modifying potential through diverse

neuroprotective and neurorestorative mechanisms.

Regulation of Amyloid Precursor Protein (APP) Processing

A key pathological feature of AD is the accumulation of amyloid-beta (Af3) peptides. Ladostigil promotes the
non-amyloidogenic pathway of APP processing [1] [4].

e Action: It significantly reduces levels of full-length holo-APP and increases the release of the
soluble neuroprotective fragment sAPPa [1].

e Mechanism: This process is mediated by the activation of Protein Kinase C (PKC) and the
Mitogen-Activated Protein Kinase (MAPKI/ERK) signaling pathways, which stimulate the a-
secretase enzyme that cleaves APP within the AB domain, precluding the formation of amyloidogenic
peptides [1].

e Experimental Evidence: In vitro studies using neuronal cells showed this effect at concentrations of
1-10 pM, and it was confirmed in vivo in mice hippocampi after doses of 52 mg/kg/day for 14 days

[1].

This central mechanism can be visualized in the following pathway:
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Antioxidant and Anti-apoptotic Activities

Oxidative stress (OS) is a major contributor to neuronal damage. Ladostigil protects against OS through a

dual mechanism [1]:

¢ Direct Action: Scavenges free radicals like those produced by H20x2.
¢ Indirect Action: Stimulates the expression and activity of key antioxidant enzymes, including
catalase and glutathione reductase.

Furthermore, through its propargylamine moiety, ladostigil regulates the Bcl-2 family of proteins, inhibiting

pro-apoptotic signals and enhancing cell survival pathways [1] [4].

Induction of Neurotrophic Factors
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Ladostigil exhibits neurorestorative properties by upregulating critical neurotrophic factors [3] [2]. It has

been shown to enhance the expression of:

¢ Glial cell line-derived neurotrophic factor (GDNF)
e Brain-derived neurotrophic factor (BDNF) This activity is associated with the activation of the
Hypoxia-Inducible Factor (HIF) system, which can promote neuronal repair and survival [3].

Anti-inflammatory Effects

Preclinical evidence indicates that ladostigil can reduce neuroinflammation, a key driver of
neurodegeneration. It has been shown to reduce microglial activation and lower the production of pro-

inflammatory cytokines such as IFN-y and TNF-a [5].

Key Preclinical Experimental Models and Protocols

The multifaceted actions of ladostigil have been validated in a range of in vitro and in vivo models. Key

methodologies and findings are summarized below.

Experimental Model

Protocol | Treatment

Key Findings /| Outcome Measures

Scopolamine-
induced memory
impairment (Rat) [6]

MPTP-induced
neurotoxicity
(Mouse) [3] [2]

Oxidative Stress (Cell
culture) [1]

Forced Swim Test
(Rat) [3] [2]

Oral administration of
ladostigil

Not fully detailed in results;
MPTP is a common model
for Parkinsonian damage.

SH-SY5Y cells treated with
1-5 uM ladostigil prior to
H20:2 insult.

Chronic, but not acute,
treatment with ladostigil.

Antagonized spatial memory deficits in
behavioral tests (e.g., Morris water maze),
demonstrating blood-brain barrier penetration
and pro-cognitive effects.

Prevented destruction of nigrostriatal
neurons, indicating neuroprotection in a
model of PD.

Significant neuroprotection against H202-
induced damage. Measured via cell viability
assays and increased activity of antioxidant
enzymes.

Reduced immobility time, indicating
antidepressant-like activity, linked to its
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Experimental Model Protocol | Treatment Key Findings | Outcome Measures

brain-selective MAO-A inhibition.

Clinical Translation and Current Status

The promising preclinical data advanced ladostigil into clinical trials.

¢ Alzheimer's Disease: A Phase Il trial in mild-to-moderate AD (80 mg twice daily for 6 months) failed
to meet its primary cognitive endpoint (ADAS-cog11), leading to the discontinuation of
development for this indication [6] [7].
¢ Mild Cognitive Impairment (MCI): The focus shifted to MCI in a Phase llb trial using a lower dose
(10-20 mg once daily) over three years [8] [7]. While the primary endpoint of significantly delaying
conversion from MCI to AD was not met, secondary biomarker analyses showed promise:
o Reduced whole-brain atrophy compared to placebo, with a statistically significant difference
at 36 months [8].
o Atrend toward fewer patients converting to AD [8] [7].
o Reduction in pro-inflammatory cytokines (IFN-y, TNF-a), supporting its proposed
mechanism of action [5].

Conclusion and Future Perspectives

Ladostigil represents a rational and innovative MTDL strategy aimed at addressing the multifactorial
pathology of neurodegenerative diseases. Its comprehensive preclinical profile demonstrates not only
symptomatic potential via cholinesterase and MAO inhibition but also robust disease-modifying potential

through neuroprotection, regulation of APP processing, antioxidant activity, and anti-inflammatory effects.

Despite setbacks in AD clinical trials, the positive signals on brain atrophy in MCI patients suggest that its
neuroprotective properties may be relevant for early-stage disease intervention. The development of
ladostigil has paved the way for newer generations of multimodal compounds, reinforcing the value of the

MTDL approach for complex disorders like Alzheimer's and Parkinson's disease [1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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